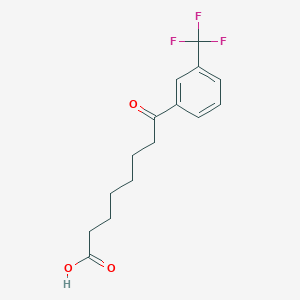
2-(3,5-Difluorobenzoyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(3,5-Difluorobenzoyl)oxazole" is not directly mentioned in the provided papers. However, the papers discuss related fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from "this compound". For instance, fluorinated benzothiazoles have been studied for their antitumor properties and methods of synthesis , while the reactivity of substituted oxazoles has been explored in the context of cycloaddition reactions .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as 2-arylbenzothiazoles, involves modifications to established
Scientific Research Applications
Metal-Induced Tautomerization and Transmetalation
- Oxazole molecules, when coordinated to manganese(i), can transform into carbene tautomers and subsequently transmetalate to gold(i). This process is significant in the field of chemical synthesis and catalysis (Ruiz & Perandones, 2009).
Medicinal Chemistry and Biological Activities
- Oxazole compounds, including 2-(3,5-Difluorobenzoyl)oxazole, demonstrate versatile biological activities due to their ability to bind with various enzymes and receptors. These compounds have been employed in treating diverse diseases, highlighting their potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).
Synthesis of Oxazole Derivatives
- Development of synthetic routes for oxazole-containing compounds is crucial for drug development. Modifications in oxazole synthesis can lead to the creation of biologically significant agents, including neuroprotective antioxidants (Rizzo et al., 2000).
Gold-Catalyzed Oxidation Strategies
- Oxazole structures can be efficiently synthesized via a gold-catalyzed oxidation strategy. This method is important for creating oxazole rings, which are key structural motifs in natural products (Luo, Ji, Li, & Zhang, 2012).
Transition Metal Coordination Chemistry
- Oxazoline ligands, related to oxazoles, are used in asymmetric organic syntheses. Their coordination with transition metals has been extensively studied, providing insights into structural characterization and synthesis techniques (Gómez, Muller, & Rocamora, 1999).
Catalytic Coupling Reactions
- Oxazoles undergo functionalization through Suzuki coupling reactions, enabling the synthesis of diverse derivatives. This methodology is crucial for developing novel compounds with potential biological applications (Ferrer Flegeau, Popkin, & Greaney, 2006).
Quantum Chemical Calculations
- Studies involving quantum chemical calculations of oxazole derivatives provide insights into their electronic structures, aiding in the design of new compounds with desired properties (Mukhtorov et al., 2019).
Future Directions
While specific future directions for “2-(3,5-Difluorobenzoyl)oxazole” were not found in the sources, oxazole-based molecules have received attention from researchers globally due to their wide range of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives .
properties
IUPAC Name |
(3,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJIVGLVWBQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642108 |
Source


|
| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-50-4 |
Source


|
| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)